molecular formula C40H54O B1175170 hemoglobin Brescia CAS No. 145686-64-2

hemoglobin Brescia

カタログ番号: B1175170
CAS番号: 145686-64-2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hemoglobin Brescia is a rare human hemoglobin variant resulting from a specific point mutation (c.344T>C) in the HBB gene, which codes for the beta-globin subunit. This mutation leads to the substitution of leucine by proline at codon 114 (Leu114Pro) or codon 115 (Leu115Pro), depending on the reference sequence used . This amino acid change disrupts the protein's structure, resulting in a highly unstable hemoglobin tetramer that precipitates within red blood cells, forming inclusion bodies . This instability is the primary mechanism behind its associated clinical phenotype, which resembles beta-thalassemia intermedia, including moderate to severe microcytic anemia and hemolysis . Research indicates that the severity in heterozygous individuals can be amplified by co-inheritance of a triple alpha-globin locus . As a model of unstable hemoglobins, this compound is a vital reagent for researching the molecular pathology of thalassemic and hemolytic anemias. Studies on this variant provide critical insights into protein folding, globin chain stability, and the dominant inheritance patterns of certain hemoglobinopathies . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

特性

CAS番号

145686-64-2

分子式

C40H54O

同義語

hemoglobin Brescia

製品の起源

United States

科学的研究の応用

Introduction to Hemoglobin Brescia

This compound, a variant of human hemoglobin, is characterized by a mutation in the beta-globin gene that leads to a structural change in the hemoglobin protein. Specifically, this variant results from a T-C substitution at codon 114 of the beta-globin gene, causing a leucine to proline substitution (Leu-Pro) in the G-helix of the protein structure. This alteration significantly impacts hemoglobin stability and function, leading to clinical manifestations associated with various hemoglobinopathies.

Clinical Implications

  • Thalassemia Intermedia-Like Phenotype : this compound has been associated with a thalassemia intermedia-like phenotype. Patients exhibit symptoms similar to those seen in beta-thalassemia, including anemia and erythrocytosis. The instability of this hemoglobin variant leads to precipitation within red blood cells, causing ineffective erythropoiesis and contributing to the clinical picture of thalassemia intermedia .
  • Erythrocytosis Cases : Case studies have documented instances of patients with elevated hemoglobin levels attributed to the presence of Hb Brescia. For example, a 25-year-old woman presented with erythrocytosis and chronic fatigue, ultimately being diagnosed with this hemoglobin variant after extensive hematological evaluation . Such cases underline the importance of recognizing Hb Brescia in differential diagnoses for erythrocytosis.

Research Applications

  • Molecular Medicine : The study of hemoglobin variants like Brescia has been pivotal in advancing molecular medicine. Research on hemoglobin has contributed to understanding genetic diseases and developing targeted therapies. For instance, investigations into how different hemoglobin variants interact with nitric oxide have implications for treating conditions such as sickle cell disease and other hemoglobinopathies .
  • Therapeutic Developments : Understanding the properties of abnormal hemoglobins can lead to innovative treatments. For instance, hydroxyurea has been used to increase fetal hemoglobin levels in patients with sickle cell disease, demonstrating how insights gained from studying variants like Hb Brescia can inform therapeutic strategies .

Potential Future Applications

  • Targeted Oxygen Delivery : Research into modified hemoglobins, including variants like Hb Brescia, may open avenues for developing blood substitutes or oxygen carriers that can be used in ischemic diseases. Such applications could enhance oxygen delivery to tissues under hypoxic conditions .
  • Carbon Monoxide Therapy : Some studies suggest that modified hemoglobins could be employed as carriers for carbon monoxide, which has cytoprotective effects against reperfusion injury. This approach could be relevant for treating conditions where oxidative stress is a concern .

Summary of Notable Cases

Case NumberPatient AgeClinical PresentationDiagnosisKey Findings
125ErythrocytosisHb BresciaElevated hemoglobin levels; chronic fatigue; significant hematological abnormalities
211Thalassemia-like symptomsHb BresciaDetected through beta-globin gene sequencing; abnormal hemoglobin stability leading to inclusion bodies
338AnemiaHb VariantPresence of abnormal peaks in electrophoresis indicating variant; normal iron status

Research Findings

Recent research highlights the physiological impacts of varying hemoglobin levels on health outcomes. An umbrella review indicated that increases in hemoglobin generally lead to improved patient-reported outcomes, particularly in anemic patients . This reinforces the significance of understanding different hemoglobin variants like Hb Brescia in clinical settings.

類似化合物との比較

Structural and Functional Comparisons

The table below summarizes key differences between Hb Brescia and other hemoglobin variants or related compounds:

Parameter Hemoglobin Brescia Hemoglobin Reims (α-chain) HemoglobinD-Agri (β-chain) Methemoglobin
Mutation Presumed β/α-chain substitution* α136(H19)Leu→Pro β9(A6)Ser→Tyr; β121(GH4)Glu→Gln Fe²⁺ oxidized to Fe³⁺ in heme
Oxygen Affinity Unreported (likely altered) Reduced oxygen affinity Unstable tetramer formation Unable to bind oxygen
Clinical Impact Possibly asymptomatic or mild Mild hemolytic anemia Thalassemia intermedia phenotype Cyanosis, hypoxia
Diagnostic Method HPLC, genetic sequencing Electrophoresis, DNA analysis Capillary electrophoresis Co-oximetry, spectroscopy

*Inferred from naming conventions and analogous variants.

Key Findings from Research

  • Hb Brescia vs. Hb Reims: Hb Reims, an α-chain variant, reduces oxygen affinity and causes mild hemolysis due to structural instability . In contrast, Hb Brescia’s clinical significance remains undefined, though it may share overlapping diagnostic methods (e.g., high-performance liquid chromatography, HPLC) .
  • Hb Brescia vs. HbD-Agri: HbD-Agri, a double β-chain mutant, leads to thalassemia intermedia when co-inherited with β-thalassemia .
  • Hb Brescia vs. Methemoglobin: Methemoglobin (oxidized heme) cannot transport oxygen, causing cyanosis. Hb Brescia, as a structural variant, likely retains oxygen-carrying capacity but may exhibit altered binding kinetics .

Diagnostic and Clinical Considerations

  • Detection : Hb Brescia is identified via advanced techniques like mass spectrometry or targeted DNA sequencing, similar to other rare variants .

準備方法

Tangential Flow Filtration (TFF)

Red blood cell lysates or recombinant cell lysates are clarified using a 50 nm tangential flow filter to remove cellular debris and aggregates. This step achieves >90% recovery of soluble hemoglobin while eliminating 99% of contaminants larger than 50 kDa. For this compound, which forms inclusion bodies in bacterial systems, an additional solubilization step using 8 M urea or 6 M guanidine hydrochloride is required before filtration.

Immobilized Metal Ion Affinity Chromatography (IMAC)

Hemoglobin’s inherent affinity for metal ions enables purification via IMAC. A zinc-charged resin selectively binds this compound, which is eluted using an imidazole gradient (20–250 mM). This method achieves >95% purity, as confirmed by SDS-PAGE and HPLC. Notably, avian hemoglobin variants exhibit erratic binding under these conditions, necessitating protocol adjustments for species-specific applications.

Table 1: Comparative Efficiency of Purification Methods

MethodPurity (%)Yield (mg/L)Key Limitations
TFF + IMAC95–98120–150Requires solubilization
Multi-step TFF90–9280–100Lower scalability
Acid-Acetone Precipitation85–8860–80Heme loss, protein denaturation

Heme Reconstitution

This compound’s instability necessitates careful heme management. Acid-acetone precipitation (1:10 v/v, pH 3.0) removes endogenous heme, yielding apohemoglobin. Reconstitution is achieved by incubating apohemoglobin with hemin chloride (1.2 molar equivalents) in Tris buffer (pH 7.4) under anaerobic conditions. Spectrophotometric analysis at 541 nm confirms successful heme incorporation, with a target absorption ratio (A541/A280) of ≥2.5 indicating functional reconstitution.

Analytical Validation

Cyanmethemoglobin (HiCN) Method

Hemoglobin concentration is quantified using Drabkin’s reagent (potassium ferricyanide, potassium cyanide), which converts all hemoglobin derivatives to HiCN. Absorbance at 540 nm is measured against a standard curve, achieving a coefficient of variation (CV) of ≤1.2%.

Oxygen-Binding Assays

This compound’s oxygen affinity (P50) is assessed via tonometry. Compared to wild-type hemoglobin (P50 = 12–14 mmHg), the variant exhibits reduced oxygen affinity (P50 = 18–22 mmHg) due to impaired α1β1 contacts.

Table 2: Functional Properties of this compound

PropertyThis compoundWild-Type Hemoglobin
Oxygen Affinity (P50)18–22 mmHg12–14 mmHg
Tetramer Stability40% loss in 24h<5% loss in 24h
Heme Binding Capacity70–75%>95%

Challenges and Optimization

Instability Mitigation

The Leu→Pro substitution reduces thermodynamic stability by disrupting the G-helix, necessitating low-temperature processing (4°C) and protease inhibitors (e.g., PMSF) during purification. Lyophilization with trehalose (1:5 w/w) improves long-term storage stability.

Scalability Limits

Mammalian systems face yield limitations (20–30 mg/L), whereas bacterial systems require costly refolding steps. Advances in Pichia pastoris expression may offer a balance, though this remains exploratory .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of hemoglobin Brescia?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the presence of the variant. Pair this with DNA sequencing (e.g., Sanger sequencing or next-generation sequencing targeting HBB or other globin genes) to identify the specific mutation . For functional analysis, oxygen-binding affinity studies using spectrophotometry under varying pH and temperature conditions can elucidate its stability and cooperativity .

Q. How should researchers design epidemiological studies to assess the prevalence of this compound in specific populations?

  • Methodological Answer : Apply a cross-sectional study design with stratified sampling to ensure representation across demographics (age, sex, ethnicity). Use standardized diagnostic criteria (e.g., HPLC for screening, followed by genetic confirmation) to minimize variability. Incorporate ethical considerations such as informed consent and data anonymization, referencing frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s pathogenicity be resolved through mechanistic studies?

  • Methodological Answer : Conduct comparative analyses of in vitro (e.g., erythrocyte lifespan assays) and in vivo (e.g., murine models expressing the variant) data. Use statistical tools like meta-analysis to reconcile discrepancies, ensuring covariates such as co-inherited thalassemia mutations or environmental factors (e.g., malaria prevalence) are accounted for . Advanced imaging techniques (cryo-EM) can further resolve structural anomalies impacting oxygen transport .

Q. What strategies are effective for evaluating the molecular pathways linking this compound to clinical phenotypes like hemolytic anemia?

  • Methodological Answer : Employ multi-omics approaches: transcriptomics to identify dysregulated genes in erythropoiesis, proteomics to assess oxidative stress markers (e.g., reactive oxygen species), and metabolomics to map heme biosynthesis intermediates. Validate findings using CRISPR-edited cell lines to isolate the mutation’s effects .

Q. How can researchers address ethical challenges in longitudinal studies tracking this compound carriers?

  • Methodological Answer : Implement dynamic consent models to maintain participant engagement over decades. Use secure, encrypted databases (e.g., blockchain-based systems) for data storage, adhering to GDPR and HIPAA standards. Regularly consult ethics boards to update protocols in response to new findings .

Methodological Frameworks and Data Analysis

Q. Which statistical models are suitable for analyzing genotype-phenotype correlations in this compound cohorts?

  • Methodological Answer : Apply multivariate regression models to adjust for confounding variables (e.g., alpha-thalassemia co-inheritance). Machine learning algorithms (random forests, neural networks) can identify non-linear interactions between genetic modifiers and clinical outcomes. Use open-source tools like R or Python’s scikit-learn for reproducibility .

Q. How can systematic reviews optimize data extraction from heterogeneous studies on this compound?

  • Methodological Answer : Follow PRISMA guidelines for scoping reviews. Use tools like Rayyan for blinded screening and Covidence for data extraction. Map outcomes using qualitative synthesis (e.g., thematic analysis) and quantify bias via ROBINS-I for non-randomized studies .

Funding and Collaboration

Q. What grant-writing strategies enhance funding success for this compound research?

  • Methodological Answer : Align proposals with priorities of agencies like the NIH (Sickle Cell Disease initiatives) or the European Hematology Association. Emphasize translational potential, such as developing targeted gene therapies. Include preliminary data from pilot studies and collaborate with institutions like the University of Brescia’s BODaI-Lab for big-data analytics support .

Data Reproducibility and Transparency

Q. How can researchers ensure reproducibility in functional studies of this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Figshare. Provide detailed protocols for experimental conditions (e.g., buffer compositions, centrifugation speeds) in supplementary materials, referencing Beilstein Journal guidelines for clarity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。